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Compound of Interest

Compound Name: Nrf2 activator 18

Cat. No.: B15618349

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nrf2 activator 18, also identified as HY-168709 and referred to in some literature as
Compound 11a, is a potent, orally active small molecule designed to modulate the Keap1-Nrf2
signaling pathway. This pathway is a critical regulator of cellular defense mechanisms against
oxidative and electrophilic stress. By activating the Nuclear factor erythroid 2-related factor 2
(Nrf2), this compound promotes the transcription of a suite of antioxidant and cytoprotective
genes, offering therapeutic potential in conditions associated with inflammation and oxidative
stress. This technical guide provides a comprehensive overview of the synthesis,
characterization, and biological activity of Nrf2 activator 18, including detailed (hypothetical)
experimental protocols and data presentation to support further research and development.

Compound Profile

A clear summary of the key identifiers and properties of Nrf2 activator 18 is presented in Table
1.
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Property Value

Compound Name Nrf2 activator 18

Synonyms HY-168709, Compound 11a
5-tert-butyl-1-(4-fluorophenyl)-N-methyl-N-

UPAC Name [(Z)-Z—pht;/nyle(thenyl]pSrazc?/I(zB—carbo))/(amide[l]

Molecular Formula C23H24FN3O[1]

Molecular Weight 377.5 g/mol [1]

CAS Number 1554271-18-9

Appearance White to off-white solid

Solubility Soluble in DMSO, Ethanol

Synthesis Protocol

The synthesis of Nrf2 activator 18 involves a multi-step process culminating in the formation of
the pyrazole carboxamide structure. While a specific detailed protocol for this exact molecule is
not publicly available, a putative synthetic route can be constructed based on established
organic chemistry principles for the formation of similar pyrazole derivatives.

A potential synthetic workflow is outlined below. This process involves the initial synthesis of
the core pyrazole carboxylic acid, followed by an amide coupling reaction with the N-methyl-N-
styrylamine side chain.
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Synthesis of Pyrazole Carboxylic Acid

Final Amide Coupling
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Caption: A potential synthetic workflow for Nrf2 activator 18.

Experimental Protocol: Synthesis of 5-tert-butyl-1-(4-
fluorophenyl)-1H-pyrazole-3-carboxylic acid (Putative)

o Step 1: Synthesis of Ethyl 5-tert-butyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate. To a
solution of (4-fluorophenyl)hydrazine hydrochloride (1.1 eq) in ethanol, add sodium acetate
(1.2 eq). Stir the mixture at room temperature for 30 minutes. Add ethyl 4,4-dimethyl-3-
oxopentanoate (1.0 eq) and reflux the mixture for 12 hours. Monitor the reaction by TLC.
After completion, cool the reaction mixture and evaporate the solvent under reduced
pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the
organic layer over anhydrous sodium sulfate and concentrate to yield the crude ester. Purify
by column chromatography.

e Step 2: Hydrolysis to 5-tert-butyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid. Dissolve
the purified ester (1.0 eq) in a mixture of ethanol and 2M sodium hydroxide solution (3.0 eq).
Heat the mixture to 60°C for 4 hours. Monitor the hydrolysis by TLC. After completion, cool
the reaction to room temperature and acidify with 1M HCI to pH 3-4. The resulting precipitate
is filtered, washed with water, and dried under vacuum to afford the desired pyrazole
carboxylic acid.
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Experimental Protocol: Synthesis of N-methyl-N-((Z)-
styryl)amine (Putative)

To a solution of (Z)-2-bromostyrene (1.0 eq) in a suitable solvent such as toluene, add a
solution of methylamine (2.0 eq) in THF. Add a palladium catalyst, such as Pdz(dba)s (0.02
eq), and a phosphine ligand, such as Xantphos (0.04 eq). Add a base, such as sodium tert-
butoxide (1.5 eq). Heat the reaction mixture under an inert atmosphere at 80-100°C for 12-
18 hours. Monitor the reaction by TLC. After completion, cool the reaction, filter through
celite, and concentrate the filtrate. Purify the crude product by column chromatography.

Experimental Protocol: Amide Coupling to Yield Nrf2
Activator 18 (Putative)

To a solution of 5-tert-butyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid (1.0 eq) in
anhydrous dichloromethane, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF at
0°C. Stir the reaction mixture at room temperature for 2 hours. Evaporate the solvent and
excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

Dissolve the crude acid chloride in anhydrous dichloromethane and cool to 0°C. Add a
solution of N-methyl-N-((Z)-styryl)amine (1.1 eq) and triethylamine (2.0 eq) in
dichloromethane dropwise. Allow the reaction to warm to room temperature and stir for 12
hours.

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and
brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced
pressure.

Purify the crude product by flash column chromatography on silica gel using a gradient of
ethyl acetate in hexanes to yield Nrf2 activator 18.

Characterization Data

Comprehensive characterization is essential to confirm the identity and purity of the

synthesized Nrf2 activator 18. The following table summarizes the expected analytical data

based on its chemical structure.
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Technique

Expected Data

1H NMR

Signals corresponding to the tert-butyl group,
methyl group, aromatic protons of the
fluorophenyl and phenyl rings, and the vinyl
protons of the styryl moiety. The (2)-
configuration would be confirmed by the

coupling constant of the vinyl protons.

13C NMR

Resonances for all 23 carbon atoms, including
the quaternary carbons of the pyrazole and tert-
butyl groups, the carbonyl carbon of the amide,

and the aromatic and vinyl carbons.

Mass Spectrometry (HRMS)

Calculated m/z for [M+H]*: 378.2036. Found

value should be within a narrow tolerance.

HPLC

A single major peak indicating high purity (e.g.,
>98%) when analyzed using a suitable C18
column and a mobile phase gradient of

acetonitrile and water.

Biological Activity and Mechanism of Action

Nrf2 activator 18 functions as an activator of the Keap1-Nrf2 signaling pathway. Under basal

conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-

associated protein 1 (Keapl), which facilitates its ubiquitination and subsequent proteasomal

degradation. Nrf2 activator 18 is believed to interact with Keapl, disrupting the Keap1-Nrf2

interaction. This prevents the degradation of Nrf2, allowing it to accumulate and translocate to

the nucleus.
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Caption: Nrf2 signaling pathway activation by Nrf2 activator 18.

In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant
Response Element (ARE) in the promoter regions of its target genes. This leads to the
transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and
NAD(P)H quinone oxidoreductase 1 (NQO1), which enhance the cell's capacity to combat
oxidative stress and inflammation.

Quantitative Biological Data

The biological activity of Nrf2 activator 18 has been characterized by its ability to inhibit the
release of the pro-inflammatory cytokine IL-6, with a reported half-maximal inhibitory
concentration (ICso) of 4.816 pM[2]. Further quantitative data on its direct Nrf2 activation
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potency, such as the half-maximal effective concentration (ECso) for Nrf2 nuclear translocation
or ARE reporter gene activation, would be valuable for a complete pharmacological profile.

Assay Metric Value

IL-6 Release Inhibition ICso 4.816 uM[2]

Nrf2 Nuclear Translocation ECso Data not available
ARE Reporter Assay ECso Data not available

Experimental Protocols for Biological Assays
Nrf2 Nuclear Translocation Assay (Immunofluorescence)

¢ Cell Culture and Treatment: Plate a suitable cell line (e.g., HaCaT keratinocytes or ARPE-19
retinal pigment epithelial cells) onto glass coverslips in a 24-well plate and allow them to
adhere overnight. Treat the cells with various concentrations of Nrf2 activator 18 (e.g., 0.1,
1, 10 uM) or vehicle (DMSO) for a specified time (e.g., 2, 4, 6 hours).

o Fixation and Permeabilization: Wash the cells with phosphate-buffered saline (PBS) and fix
with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash again with
PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

e Immunostaining: Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for
1 hour. Incubate the cells with a primary antibody against Nrf2 (e.g., rabbit anti-Nrf2)
overnight at 4°C. Wash with PBS and incubate with a fluorescently labeled secondary
antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.

o Counterstaining and Mounting: Counterstain the nuclei with DAPI (4',6-diamidino-2-
phenylindole) for 5 minutes. Wash with PBS and mount the coverslips onto microscope
slides using an anti-fade mounting medium.

e Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images
of the Nrf2 (green) and nuclear (blue) channels. Quantify the nuclear translocation by
measuring the fluorescence intensity of Nrf2 within the DAPI-stained nuclear region
compared to the cytoplasmic region using image analysis software.
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ARE-Luciferase Reporter Assay

o Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with an ARE-luciferase
reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection
reagent.

o Cell Treatment: After 24 hours of transfection, treat the cells with various concentrations of
Nrf2 activator 18 or vehicle (DMSO) for 18-24 hours.

o Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities
using a dual-luciferase reporter assay system according to the manufacturer's instructions.

o Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to
control for transfection efficiency. Calculate the fold induction of ARE activity relative to the
vehicle-treated control. Plot the fold induction against the concentration of Nrf2 activator 18
and determine the ECso value using non-linear regression analysis.

Conclusion

Nrf2 activator 18 is a promising small molecule with the potential for therapeutic applications
in diseases driven by oxidative stress and inflammation. Its mode of action via the Keap1-Nrf2
pathway provides a targeted approach to upregulating endogenous antioxidant defenses. This
technical guide has provided a comprehensive (though in part putative) overview of its
synthesis, characterization, and biological activity. Further research to fully elucidate its
pharmacological profile, including detailed in vivo efficacy and safety studies, is warranted to
advance its development as a potential therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Technical Guide: Synthesis and
Characterization of Nrf2 Activator 18]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15618349#synthesis-and-characterization-of-nrf2-
activator-18]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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